PSB-KD107 is a synthetic compound identified as an agonist for the G protein-coupled receptor known as GPR18. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing myogenesis and exhibiting vasodilatory effects. The compound is characterized by its high affinity and specificity for GPR18, with a reported effective concentration (EC50) of 0.56 micromolar in beta-arrestin recruitment assays using Chinese hamster ovary cells expressing the receptor .
PSB-KD107 was developed as a stable synthetic analog of bioactive lipids, which are typically less stable and more challenging to store. This compound is classified under synthetic agonists targeting G protein-coupled receptors, specifically designed to activate GPR18 while exhibiting low affinity for other cannabinoid receptors such as CB1, CB2, and GPR55 . The chemical structure of PSB-KD107 is associated with various biological processes, including lipid metabolism and myogenic differentiation.
The stability of PSB-KD107 allows it to be stored in crystalline form, facilitating its commercialization compared to natural bioactive lipids .
The molecular formula for PSB-KD107 is C₁₉H₁₉N₃O₃S, with a molecular weight of 373.43 g/mol. The compound features a complex structure that includes:
The structural data indicates that PSB-KD107's design is optimized for receptor binding and activation, which is crucial for its pharmacological effects .
PSB-KD107 undergoes several chemical reactions that are essential for its function as a GPR18 agonist:
The mechanism by which PSB-KD107 exerts its effects primarily involves:
PSB-KD107 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for therapeutic applications.
PSB-KD107 has several promising applications in scientific research:
CAS No.: 97416-84-7
CAS No.: 52745-94-5
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: